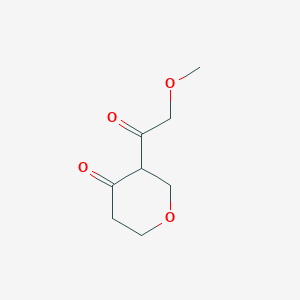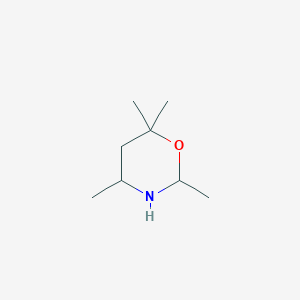![molecular formula C12H19NO2 B13069003 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol](/img/structure/B13069003.png)
3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol is a chemical compound with the molecular formula C12H19NO2 It is characterized by the presence of a phenol group, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol typically involves the reaction of 3-hydroxybenzaldehyde with 5-hydroxypentan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, advanced purification techniques, such as chromatography, may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-{[(5-oxopentan-2-yl)amino]methyl}phenol.
Reduction: Formation of 3-{[(5-hydroxypentan-2-yl)amino]methyl}aniline.
Substitution: Formation of various substituted phenols, depending on the reagent used.
Scientific Research Applications
3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, potentially inhibiting their activity. The amino group may interact with receptors or enzymes, altering their function. Additionally, the hydroxyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(5-Hydroxypentan-2-yl)amino]methyl}aniline
- 3-{[(5-Hydroxypentan-2-yl)amino]methyl}benzene
- 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-[(5-hydroxypentan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-10(4-3-7-14)13-9-11-5-2-6-12(15)8-11/h2,5-6,8,10,13-15H,3-4,7,9H2,1H3 |
InChI Key |
GQKKDLWIBVMUPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NCC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068936.png)
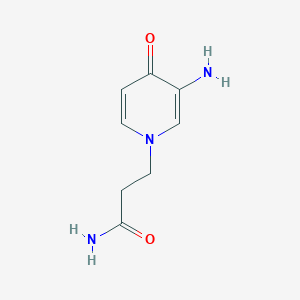
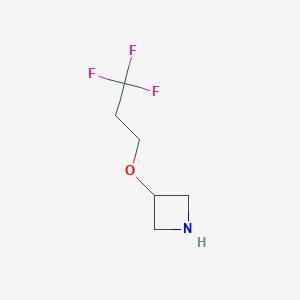
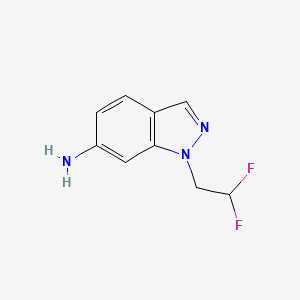
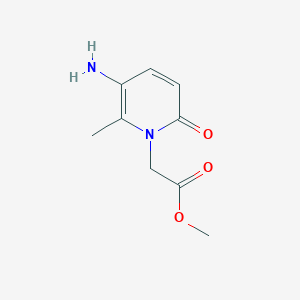
![2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13068957.png)
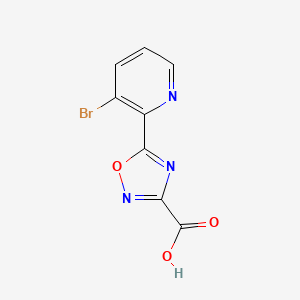


![N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide](/img/structure/B13068985.png)
